Ambiguanol

Description

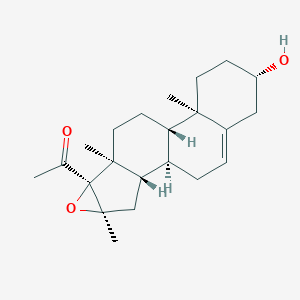

Structure

3D Structure

Properties

IUPAC Name |

1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-hydroxy-4,7,11-trimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-13(23)22-20(3)10-8-17-16(18(20)12-21(22,4)25-22)6-5-14-11-15(24)7-9-19(14,17)2/h5,15-18,24H,6-12H2,1-4H3/t15-,16+,17-,18-,19-,20-,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVLICSGVDWDSM-ZBJWQKIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C12C3(CCC4C(C3CC1(O2)C)CC=C5C4(CCC(C5)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]12[C@]3(CC[C@H]4[C@H]([C@@H]3C[C@]1(O2)C)CC=C5[C@@]4(CC[C@@H](C5)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1922-48-1 | |

| Record name | (3β,16α)-16,17-Epoxy-3-hydroxy-16-methylpregn-5-en-20-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1922-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16-alpha,17-alpha-Epoxy-3-beta-hydroxy-16-beta-methylpregn-5-en-20-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001922481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-α,17-α-epoxy-3-β-hydroxy-16-β-methylpregn-5-en-20-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Isolation, Characterization, and Structural Aspects of Ambiguanol

Methodological Approaches for the Extraction and Purification of Ambiguanol from Plant Sources

The isolation of this compound from Caragana ambigua typically begins with the extraction of plant material. In one study, the whole plant material was dried and ground into a coarse powder. nih.gov This powdered material was then subjected to maceration using methanol (B129727) as a solvent. nih.gov The resulting methanolic extract was concentrated under vacuum to yield a crude gummy mass. nih.gov

Further purification involved suspending the crude methanolic extract in water and then partitioning it with various solvents of increasing polarity. This compound was specifically isolated from the ethyl acetate (B1210297) soluble sub-fraction of the ethanolic extract. researchgate.net This suggests a partitioning step where the crude extract was sequentially extracted with solvents like chloroform (B151607), ethyl acetate, n-butanol, and water. nih.gov

Chromatographic techniques are crucial for the purification of compounds from complex plant extracts. Column chromatography (CC) was employed in the isolation process of compounds from Caragana ambigua, including presumably this compound, utilizing silica (B1680970) gel as the stationary phase. researchgate.net Thin Layer Chromatography (TLC) was also used, particularly pre-coated silica gel plates, for monitoring fractions and assessing purity during the isolation procedure. researchgate.net The use of techniques like ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS) has also been applied in the phytochemical profiling of Caragana ambigua extracts, which can aid in identifying and potentially purifying compounds. selcuk.edu.trresearchgate.net

Structural Elucidation Techniques for Complex Pregnane (B1235032) Derivatives: General Principles and Their Applicability to this compound

Structural elucidation of complex natural products like pregnane derivatives relies on a combination of spectroscopic techniques to determine the arrangement of atoms and functional groups. General principles involve analyzing data from various methods to piece together the molecular structure.

Mass spectrometry (MS), particularly High-Resolution Electron Ionization Mass Spectrometry (HREIMS), is used to determine the accurate molecular mass of the compound, which helps in confirming its elemental composition. researchgate.net Other spectroscopic methods, such as Ultraviolet (UV) and Infrared (IR) spectroscopy, provide information about the presence of chromophores (groups that absorb UV light) and functional groups (like hydroxyl or carbonyl groups that absorb IR light), respectively. researchgate.net

The structural elucidation of this compound as a new pregnane derivative was achieved through the interpretation of these spectroscopic data, allowing for the determination of its specific structure, including the positions of hydroxyl and methoxy (B1213986) groups and the configuration at various stereocenters. researchgate.net

Chemodiversity of Secondary Metabolites Co-isolated with this compound from Caragana ambigua

Caragana ambigua is a source of diverse secondary metabolites beyond this compound. During the isolation of this compound from the ethyl acetate soluble sub-fraction of the ethanolic extract, several other compounds were also co-isolated and identified. researchgate.net These co-isolated compounds represent some of the other phytochemicals present in this plant species.

Compounds reported to be isolated alongside this compound from Caragana ambigua include:

E-cinnamic acid researchgate.net

β-sitosterol 3-O-β-D-glucopyranoside researchgate.net

5-hydroxy-3',4',6,7-tetramethoxyflavone (B1205902) researchgate.net

3,3',4',5,7-pentahydroxyflavane researchgate.net

Calycosin researchgate.net

These compounds, belonging to different classes such as phenylpropanoids (E-cinnamic acid), steroids/phytosterols (β-sitosterol 3-O-β-D-glucopyranoside), and flavonoids (5-hydroxy-3',4',6,7-tetramethoxyflavone, 3,3',4',5,7-pentahydroxyflavane, and calycosin), highlight the chemodiversity of Caragana ambigua. researchgate.net Some of these compounds were reported for the first time from this specific Caragana species. researchgate.net

Further phytochemical investigations on Caragana ambigua using techniques like UHPLC-MS profiling of methanol and ethyl acetate extracts have identified the presence of flavonoids, phenolics, alkaloids, and coumarin (B35378) derivatives, indicating a broader spectrum of secondary metabolites in the plant. selcuk.edu.trresearchgate.net Studies on different fractions, such as the chloroform fraction, have also revealed the presence of specific isoflavones like formononetin (B1673546) and biochanin A. nih.gov The presence of alkaloids, saponins, and tannins in the dried root part of C. ambigua has also been reported. selcuk.edu.tr

Biosynthetic Pathways and Precursors of Ambiguanol

Proposed Biosynthetic Origins of the Pregnane (B1235032) Skeleton in Natural Products

The pregnane skeleton, a C21 steroid, is a fundamental structure in a variety of natural products, including hormones and other signaling molecules. The biosynthesis of steroids, including the pregnane core, originates from common isoprenoid precursors, primarily isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are assembled through either the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway, depending on the organism. wikipedia.org

The assembly of the steroid skeleton proceeds through the head-to-tail condensation of IPP and DMAPP to form geranyl pyrophosphate (C10), farnesyl pyrophosphate (C15), and ultimately squalene (B77637) (C30), a linear triterpene precursor. Squalene undergoes epoxidation catalyzed by squalene monooxygenase (SQMO) to form 2,3-oxidosqualene. wikidata.org

The critical step in steroid biosynthesis is the cyclization of 2,3-oxidosqualene, catalyzed by oxidosqualene cyclases (OSCs). Different OSCs can produce various cyclic triterpene scaffolds. In the biosynthesis of steroids like pregnanes, a lanosterol (B1674476) synthase or cycloartenol (B190886) synthase typically catalyzes the formation of lanosterol or cycloartenol, respectively, which are key intermediates in the pathway to cholesterol and other steroids. wikipedia.orgwikidata.org

Following the formation of the core tetracyclic steroid structure (the gonane (B1236691) core), a series of enzymatic modifications occur to yield the diverse array of steroids found in nature. These modifications include oxidations, reductions, hydroxylations, isomerizations, and carbon-carbon bond cleavages. Pregnanes are characterized by a C21 skeleton, which is derived from the cleavage of the side chain of a C27 or C24 sterol precursor. guidetopharmacology.org The pregnane structure features a gonane core with specific ethyl and methyl substitutions. guidetopharmacology.org The introduction of functional groups, such as hydroxyl groups and ketone functionalities observed in various pregnane derivatives, occurs through the action of specific tailoring enzymes.

Enzymatic Machinery and Gene Clusters Potentially Involved in Ambiguanol Biogenesis

The biosynthesis of complex natural products like pregnane derivatives involves the coordinated action of a suite of enzymes. Based on the known transformations in steroid biosynthesis and the structure of pregnanes, several classes of enzymes are likely involved in the formation of this compound.

Cytochrome P450 monooxygenases (CYPs) are a superfamily of enzymes frequently involved in the functionalization of steroid scaffolds, catalyzing hydroxylation, epoxidation, and cleavage reactions. nonlinear.com The presence of hydroxyl groups in the structure of this compound wikipedia.org strongly suggests the involvement of specific hydroxylase enzymes, likely belonging to the CYP superfamily. Dehydrogenases and reductases are also crucial for catalyzing oxidation and reduction reactions at various positions on the steroid ring system. easychem.org Other enzymes, such as isomerases and transferases, may be involved in modifying the steroid structure and attaching glycosyl or other moieties if present.

In some organisms, particularly bacteria and fungi, genes encoding enzymes involved in a specific biosynthetic pathway are often clustered together in the genome, forming biosynthetic gene clusters (BGCs). nonlinear.com This genomic organization can facilitate the identification and study of entire pathways. However, in plants, the genes involved in the biosynthesis of secondary metabolites, including steroids, are often dispersed across the genome rather than being organized in tight clusters, which can make their identification more challenging.

While the specific enzymatic machinery and gene cluster responsible for this compound biosynthesis in Caragana ambigua have not been reported in the consulted literature, the biosynthesis would hypothetically involve enzymes for the initial formation of the pregnane skeleton from isoprenoid precursors, followed by tailoring enzymes (such as CYPs, dehydrogenases, and reductases) to introduce the specific functional groups characteristic of this compound.

Strategies for Investigating Biosynthetic Pathways of Complex Natural Products

Investigating the biosynthetic pathways of complex natural products like this compound in non-model organisms such as Caragana ambigua requires the application of advanced biochemical and molecular biology techniques. Modern strategies often employ a combination of "omics" technologies to identify candidate genes and enzymes involved in the pathway.

Genomics and transcriptomics can be used to sequence the genome and analyze gene expression patterns in the producing organism. By comparing gene expression in tissues or conditions where the natural product is produced versus where it is not, researchers can identify candidate genes that are potentially involved in the biosynthetic pathway. Co-expression analysis, which identifies genes with correlated expression profiles, can also help pinpoint genes acting together in a pathway.

Proteomics can be used to identify the enzymes present in the organism, while metabolomics allows for the detection and profiling of metabolites, including pathway intermediates. By correlating the presence and levels of specific metabolites with the expression of candidate genes and proteins, researchers can build hypotheses about the biosynthetic steps and the enzymes involved.

Chemical Synthesis and Analogue Development of Ambiguanol

Synthetic Methodologies for Architecturally Complex Pregnane (B1235032) Derivatives

The synthesis of architecturally complex pregnane derivatives, including Ambiguanol, often involves intricate multi-step routes designed to construct or modify the steroid nucleus with high regio- and stereoselectivity. Accessing the core pregnane scaffold can be achieved through total synthesis, although partial synthesis or semisynthesis starting from more readily available natural steroids is frequently employed due to the inherent complexity of the tetracyclic system scispace.com, chem-space.com.

For this compound itself, one reported method involves the reaction of 3β-hydroxypregnant-5,16-dien-20-one-3-acetate with nitrosomethylurea (B1605039) chem960.com. This reaction sequence introduces the epoxide ring and the methyl group at the C16/C17 positions, crucial structural features of this compound.

General synthetic strategies for building complex pregnane derivatives often focus on functionalizing the core steroid rings (A, B, C, and D) and the C17 side chain. Common transformations include:

Introduction of unsaturation: Creating double bonds at specific positions (e.g., Δ4, Δ5, Δ16) is a frequent step to enable further functionalization via addition or cycloaddition reactions nih.gov, google.com,.

Oxidation and Reduction: Manipulating oxidation states at various carbons, particularly at C3, C11, C17, and C20, is fundamental for introducing ketone, hydroxyl, or other functional groups scispace.com.

Stereoselective Functionalization: Achieving specific stereochemistries at multiple chiral centers is paramount. Reactions like epoxidation, hydroxylation, and reduction must be carefully controlled to yield the desired diastereomer chem960.com,.

Side Chain Modifications: The C17 acetyl side chain is a common site for modification or cleavage to introduce new functionalities or heterocyclic rings nih.gov, google.com,. For instance, the synthesis of pregnane derivatives with triazole or imidazole (B134444) rings at C-21 has been achieved starting from 16-dehydropregnenolone (B108158) acetate (B1210297) nih.gov, google.com.

The synthesis of complex pregnanes often necessitates the use of protecting groups to selectively functionalize one part of the molecule while preserving others. Multicomponent reactions have also been explored for the diversification of steroid scaffolds by fusing heterocyclic rings to the steroid nucleus,.

Rational Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

Rational design and synthesis of analogues are critical for understanding the relationship between the chemical structure of a compound like this compound and its biological activity (SAR). For pregnane derivatives, SAR studies typically involve targeted modifications to specific regions of the steroid core or side chain to probe their influence on binding affinity, efficacy, or metabolic stability,,.

Based on SAR studies conducted on other pregnane and steroid derivatives, potential modification strategies for this compound analogues could focus on:

Modifications of the A-ring: Alterations to the functional group at C3 (e.g., oxidation of the hydroxyl to a ketone, esterification) or introduction of unsaturation or other substituents on the A-ring can significantly impact activity,.

Variations in the C17 Side Chain: The C17 acetyl group is a key feature of pregnanes. Modifications here, such as reduction to a hydroxyl, cleavage, or introduction of different substituents or heterocyclic rings, are common strategies in analogue synthesis nih.gov, google.com,. Studies on other pregnane derivatives have shown that the nature and stereochemistry of substituents at the C20 position are important for activity.

Alterations to the D-ring and the Epoxide: The epoxide and methyl group at C16/C17 are defining features of this compound. Modifications could involve opening the epoxide ring to introduce hydroxyls or other functionalities, altering the stereochemistry of the epoxide or the C16 methyl group, or introducing other substituents on the D-ring. SAR studies on other steroids with D-ring modifications have demonstrated the sensitivity of biological activity to these changes.

Introduction of Heteroatoms or Fused Rings: Incorporating heteroatoms (e.g., nitrogen, sulfur) into the steroid skeleton or fusing additional rings can create novel structural scaffolds with altered properties,,. For instance, 4-azapregnene derivatives have been synthesized and evaluated for their activity.

The synthesis of these analogues requires specific chemical transformations tailored to introduce the desired structural changes while maintaining the integrity of the rest of the molecule. This often involves selective reactions, protecting group strategies, and careful control of reaction conditions to achieve high yields and purity of the target analogues.

Chemoenzymatic and Semisynthetic Approaches to this compound Modification

Chemoenzymatic and semisynthetic approaches offer powerful alternatives or complements to total chemical synthesis for obtaining this compound and its analogues, particularly for introducing specific functional groups or achieving challenging stereochemical transformations,,,,, scispace.com, chem-space.com,,.

Semisynthesis involves starting from readily available natural steroid precursors and performing a series of chemical transformations to arrive at the desired target molecule. This approach leverages the complex structure already present in the natural starting material, reducing the number of synthetic steps compared to total synthesis scispace.com, chem-space.com. Natural sources like diosgenin, cholesterol, and progesterone (B1679170) are common starting materials for the semisynthesis of various pregnane derivatives scispace.com, chem-space.com,. The reported synthesis of this compound from 3β-hydroxypregnant-5,16-dien-20-one-3-acetate can be considered a semisynthetic approach chem960.com.

Chemoenzymatic synthesis combines the power of chemical reactions with the high selectivity and efficiency of enzymatic transformations,,,,. Enzymes, particularly monooxygenases like cytochrome P450 enzymes, are capable of performing highly site- and stereoselective oxidations, such as C-H hydroxylations, which are often difficult to achieve using traditional chemical methods,. Microorganisms, such as Rhizopus nigricans, have long been used in the pharmaceutical industry for specific steroid transformations, like the introduction of hydroxyl groups at C11 scispace.com.

Chemoenzymatic strategies relevant to pregnane modification include:

Enzymatic Hydroxylation: Introducing hydroxyl groups at specific positions (e.g., C11, C14) of the pregnane core using engineered enzymes,. This is particularly valuable for creating hydroxylated pregnanes that are difficult to synthesize chemically.

Enzyme-Catalyzed Cleavage or Modification of the Side Chain: Enzymes can be used to selectively cleave or modify the C17 side chain.

Biocatalytic Epoxidation or Ring Opening: While not specifically detailed for this compound's epoxide in the search results, biocatalytic methods exist for epoxide formation and hydrolysis in other systems and could potentially be explored for related transformations in pregnanes.

These approaches can provide access to this compound and its analogues through more efficient or selective routes, potentially leading to the discovery of novel compounds with improved properties for SAR studies. The combination of chemical steps with enzymatic transformations allows for the precise manipulation of complex steroid structures.

Data Table: Examples of Synthetic Approaches and Modifications in Pregnane Chemistry

| Approach | Starting Material Example | Modification Examples | Relevant Positions | Reference |

| Semisynthesis | Diosgenin | Various pregnane derivatives | Steroid core | |

| Semisynthesis | 16-Dehydropregnenolone acetate | C21-substituted triazoles/imidazoles | C17, C21 | nih.gov, google.com |

| Semisynthesis | Pregnene derivatives | Modifications at C17, C20, D-ring | C17, C20, D-ring | |

| Semisynthesis | 3β-hydroxypregnant-5,16-dien-20-one-3-acetate | 16β-Methyl-16α,17α-epoxide (this compound) | C16, C17 | chem960.com |

| Chemoenzymatic | Steroids | Site-selective C-H hydroxylation | Various C-H bonds | , |

| Chemoenzymatic | Tetracyclic steroids | C9-C10 bond cleavage, A-ring aromatization | C9, C10, A-ring | , |

| Chemoenzymatic | Steroid precursors | Introduction of hydroxyls (e.g., at C11) | C11 | scispace.com |

Preclinical Pharmacological Investigations of Ambiguanol

In Vitro Evaluation of Ambiguanol's Biological Activities

In vitro studies are fundamental in the early stages of preclinical research to assess a compound's direct effects on biological targets and cellular processes researchgate.net. While specific detailed in vitro data solely for isolated this compound is limited in the available information, studies on the extracts of Caragana ambigua, from which this compound was isolated, have provided insights into potential biological activities, including enzyme modulation and antioxidant properties phytolab.comottokemi.com.

Assessment of Enzyme Modulatory Effects

Investigations into the enzyme modulatory effects of Caragana ambigua extracts, containing this compound, have been conducted. These studies assessed the extracts' potential to inhibit various enzymes, including cholinesterases (acetylcholinesterase and butyrylcholinesterase), α-amylase, α-glucosidase, and tyrosinase phytolab.comottokemi.com. Enzyme modulators can influence enzyme activity by binding to the active site or other regions, thereby affecting biochemical reactions crucial for various physiological pathways. The ethyl acetate (B1210297) extract of C. ambigua demonstrated inhibitory potential against these enzymes in in vitro bioassays phytolab.comottokemi.com. For instance, the ethyl acetate extract showed stronger anti-cholinesterase and anti-diabetic properties (related to α-amylase and α-glucosidase inhibition) compared to other extracts tested ottokemi.com. Tyrosinase inhibition was also observed with the ethyl acetate extract phytolab.comottokemi.com.

Exploration of Antioxidant Properties

The antioxidant properties of Caragana ambigua extracts, including the fraction containing this compound, have been explored using various in vitro assays phytolab.comottokemi.com. Oxidative stress is implicated in numerous diseases, and compounds with antioxidant activity can help neutralize reactive species. The antioxidant potential of the extracts was estimated through methods such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2′-azino-bis (3-ethylbenzothiazoline-6-sulphonic acid)), FRAP (ferric reducing antioxidant power), CUPRAC (cupric reducing antioxidant capacity), phosphomolybdenum, and metal chelating assays phytolab.comottokemi.com. The ethyl acetate extract, rich in phenolic and flavonoid contents, exhibited significant radical scavenging and reducing power, suggesting notable antioxidant activity phytolab.comottokemi.com.

Cellular Assay Development for Target Engagement and Efficacy Screening

Cellular assays are vital preclinical tools used to evaluate a compound's interaction with its intended target within a living system and to screen for efficacy. These assays can provide a more physiologically relevant assessment compared to biochemical assays. Developing cellular assays for a compound like this compound would involve selecting appropriate cell lines that express the target(s) of interest or are relevant to the disease being studied. Various cellular responses can be measured as endpoints, including cell proliferation, signal transduction, or specific enzyme activity. While the importance of such assays in preclinical evaluation is well-recognized, specific details regarding the development or use of cellular assays specifically for this compound were not available in the reviewed literature.

In Vivo Models for Comprehensive Pharmacological Assessment of this compound

In vivo models, typically involving animal subjects, are indispensable for a comprehensive pharmacological assessment of a compound researchgate.netnih.gov. These models allow for the evaluation of a compound's efficacy, pharmacodynamics, and potential effects within a complex biological system researchgate.net. For pregnane-based compounds like this compound, in vivo studies would be designed to investigate their activity in disease models relevant to their hypothesized therapeutic indications.

Establishment of Relevant Disease Models for Pregnane-Based Compound Evaluation

The selection and establishment of relevant disease models are critical for evaluating the in vivo efficacy of pregnane-based compounds ottokemi.com. The choice of model depends on the specific biological activities observed in in vitro studies and the potential therapeutic applications being explored. For instance, if this compound were hypothesized to have effects on the central nervous system, models relevant to neurological disorders might be employed. Similarly, if its in vitro enzyme modulation or antioxidant properties indicated potential in metabolic or inflammatory diseases, corresponding animal models would be utilized. While the general principles of establishing various disease models for preclinical testing are well-documented, specific details on the disease models established or used for the comprehensive assessment of this compound were not found in the available search results.

Advanced Methodologies for Efficacy and Pharmacodynamic Endpoint Measurement

In vivo pharmacological assessment involves the measurement of efficacy and pharmacodynamic (PD) endpoints to understand a compound's effects in a living organism nih.gov. Efficacy endpoints assess the therapeutic benefit of the compound in the disease model, while PD endpoints measure the biological response to the compound, often reflecting its mechanism of action. Advanced methodologies are employed for these measurements, which can include biochemical assays, cellular analyses of tissue samples, or imaging techniques. Understanding the relationship between drug exposure (pharmacokinetics) and the observed pharmacodynamic effects is a key aspect of preclinical evaluation nih.gov. Although the importance of these methodologies in preclinical research of compounds like this compound is clear, specific advanced methodologies applied to measure efficacy and pharmacodynamic endpoints for this compound in in vivo studies were not detailed in the provided information.

Elucidation of Ambiguanol S Mechanism of Action

Investigation of Intracellular Signaling Pathways Modulated by Ambiguanol

Bioactive compounds often exert their effects by modulating intracellular signaling pathways, which are complex networks of molecular interactions that regulate cellular processes. Investigating these pathways can reveal how a natural product influences cellular behavior. Techniques used to study signaling pathways include Western blotting to assess protein phosphorylation and expression levels, reporter assays to measure the activity of signaling components, and gene expression analysis (e.g., using microarrays or RNA-Seq) to identify modulated genes. Perturbing specific components of a pathway using inhibitors or genetic approaches can further confirm the involvement of that pathway in the natural product's activity.

Despite the importance of understanding the impact of natural products on cellular signaling, information detailing specific intracellular signaling pathways modulated specifically by this compound was not available within the scope of the conducted searches.

Computational Approaches for Predicting Molecular Interactions and Binding Modes

Computational approaches play a significant role in modern drug discovery and natural product research by providing insights into molecular interactions and predicting binding modes. Molecular docking is a key technique that predicts the preferred orientation and binding affinity of a ligand (such as a natural product) to a target protein. This method evaluates the spatial and energetic compatibility between the ligand and the protein's active site. Different docking methods exist, including rigid docking (assuming fixed structures) and flexible docking (allowing for conformational changes in the ligand and/or receptor), with induced-fit docking accounting for dynamic interactions.

Molecular dynamics simulations can complement docking studies by providing a dynamic view of the ligand-receptor complex over time, allowing for the analysis of stability and conformational changes. Other computational methods include quantitative structure-activity relationship (QSAR) modeling, which relates chemical structure to biological activity, and network pharmacology, which analyzes the interactions of a compound with multiple targets within biological networks.

In silico studies can anticipate insights into the possible mechanism of action and binding mode of active compounds against metabolic key enzymes. researchgate.net However, while computational approaches are valuable tools in natural product research, specific computational studies or predictions of molecular interactions and binding modes specifically for this compound were not found in the provided search results. One study on Caragana ambigua extracts mentioned docking calculations, but these were performed on other isolated compounds, not this compound. researchgate.net

Emerging Research Directions and Potential Applications of Ambiguanol

Theoretical Therapeutic Potential Derived from Preclinical Insights

At present, specific preclinical data on Ambiguanol is not available in the public domain. The therapeutic potential of a novel compound is typically established through a series of preclinical tests that evaluate its activity in various models. These assessments are crucial for determining whether a drug candidate warrants further investigation in clinical trials. The process often involves in vitro studies to assess the compound's effect on cancer cells versus non-malignant cells and in vivo models to understand its efficacy and safety profile. For any new compound, its potential anticancer, antiviral, or antimicrobial activities would be rigorously evaluated. nih.govnih.govnih.gov

Integration of Omics Technologies in this compound Research

The application of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is becoming increasingly vital in biomedical research for understanding the complex interactions between biological molecules and disease. nih.govfrontiersin.orgbamsjournal.com These high-throughput methods provide a comprehensive view of the molecular landscape within a biological system. nih.gov In the context of a novel compound like this compound, integrating omics would be a powerful approach to elucidate its mechanism of action, identify potential biomarkers for its efficacy, and gain a deeper understanding of its effects at a systemic level. frontiersin.orgyoutube.com Multi-omics strategies, in particular, offer a more holistic picture by combining data from different molecular levels, which can reveal novel insights into how a compound like this compound might influence biological pathways and cellular processes. nih.govfrontiersin.org

Advanced Computational Chemistry and In Silico Screening for Novel this compound Bioactivities

Computational chemistry and in silico screening methods are instrumental in modern drug discovery for identifying and optimizing new drug candidates. eddc.sg These techniques, which include virtual screening and molecular docking, allow researchers to predict how a compound like this compound might interact with various biological targets. eddc.sgnih.gov By screening large virtual libraries of chemical compounds against known protein structures, researchers can identify potential binders and predict their binding affinities. eddc.sg This approach can help in identifying novel bioactivities for this compound and in understanding its potential mechanisms of action before extensive laboratory testing is undertaken. nih.gov Machine learning and deep learning are also being integrated into these computational workflows to enhance the prediction of bioactivity and to aid in de novo molecular design. nih.gov

Prospects for Derivatization and Scaffold Optimization

The chemical structure of a compound is intrinsically linked to its biological activity, a concept central to structure-activity relationship (SAR) studies. automate.videowikipedia.orgdrugdesign.org For a compound like this compound, once an initial biological activity is identified, derivatization—the process of creating structurally related compounds—would be a key step in optimizing its therapeutic properties. drugdesign.org By systematically modifying the chemical scaffold of this compound, medicinal chemists can explore how different chemical groups influence its potency, selectivity, and pharmacokinetic properties. automate.video This iterative process of synthesis and biological testing, guided by SAR principles, aims to develop optimized derivatives with improved efficacy and reduced toxicity. automate.videonih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.